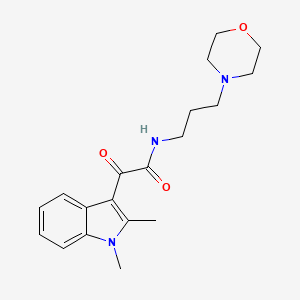

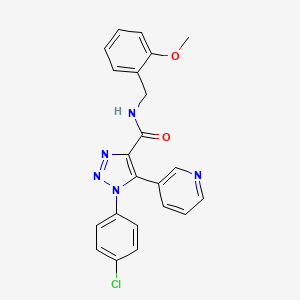

![molecular formula C19H17N3O2S B2664918 N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide CAS No. 868972-33-2](/img/structure/B2664918.png)

N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound you mentioned seems to be a complex organic molecule that contains an imidazo[1,2-a]pyridine moiety . Imidazo[1,2-a]pyridines are a class of compounds that have attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized through a variety of methods. One method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine consists of a pyridine ring fused with an imidazole ring . The exact structure of “N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide” would depend on the specific arrangement of the naphthalene and sulfonamide groups.Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines would depend on the specific substituents present on the molecule. In general, these compounds can undergo a variety of reactions due to the presence of multiple reactive sites .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide” would depend on its specific structure. In general, imidazo[1,2-a]pyridines are solid at room temperature .科学的研究の応用

Chemodivergent Synthesis

This compound plays a significant role in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . The synthesis process involves α-bromoketones and 2-aminopyridine under different reaction conditions . This method is meaningful as it allows for the synthesis of these two structures from the same starting materials .

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues, such as our compound, have been recognized as potential antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This makes them a valuable asset in the fight against tuberculosis, a disease that claimed 1.6 million lives worldwide in 2021 .

Light-Sensitive Dyes

The compound is also used in the role of light-sensitive dyes . These dyes are sensitive to light and change their color or other properties when exposed to light. This makes them useful in various applications, including photography and optical data storage .

Optical Media for Data Storage

As mentioned above, this compound is used in optical media for data storage . The light-sensitive properties of the compound make it ideal for use in devices such as CDs, DVDs, and Blu-ray discs, where data is read using a laser .

Pesticides

The compound is also used in the formulation of pesticides . Its chemical properties may help in controlling pests that are harmful to crops, thus playing a crucial role in agricultural practices .

Fungicides

In addition to its use as a pesticide, the compound is also used as a fungicide . It can help control fungal diseases that can cause significant damage to plants .

作用機序

将来の方向性

特性

IUPAC Name |

N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2S/c1-14-8-9-22-13-17(21-19(22)10-14)12-20-25(23,24)18-7-6-15-4-2-3-5-16(15)11-18/h2-11,13,20H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWFXNFXYWLYMGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN2C=C1)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

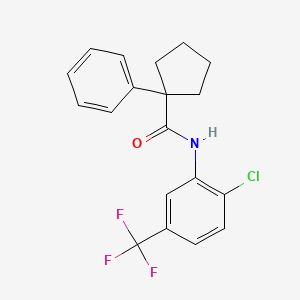

![1-(4-methoxyphenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2664839.png)

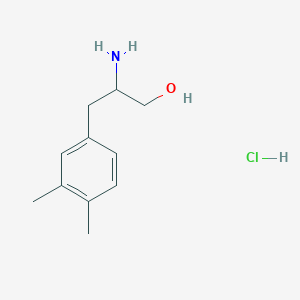

![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-4-oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2664842.png)

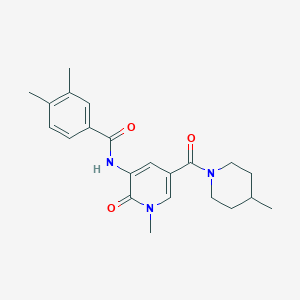

![(E)-5-bromo-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2664843.png)

![7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2664845.png)

![2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid](/img/structure/B2664846.png)

![N-[1-(3-Bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B2664848.png)

![3-[[2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N-methylpropanamide](/img/structure/B2664850.png)

![4-(4-tert-butylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2664853.png)